2,7,7,9-Tetramethyldec-5-yn-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7,9-Tetramethyldec-5-yn-4-ol typically involves the reaction of acetylene with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the alkyne bond .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7,7,9-Tetramethyldec-5-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides (R-X) and acid chlorides (R-COCl) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
2,7,7,9-Tetramethyldec-5-yn-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and wetting agent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2,7,7,9-Tetramethyldec-5-yn-4-ol is primarily based on its ability to reduce surface tension and act as a wetting agent. The compound interacts with molecular targets by forming a homogeneous interfacial layer, which enhances the efficiency of various processes, such as emulsification and defoaming .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Another compound with amphiphilic properties used in similar applications.
3,5-Dimethyl-1-hexyn-3-ol: A related alkyne compound with similar chemical reactivity.
Uniqueness
2,7,7,9-Tetramethyldec-5-yn-4-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and wetting agent in various applications .
Properties
CAS No. |
603203-34-5 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,7,7,9-tetramethyldec-5-yn-4-ol |
InChI |
InChI=1S/C14H26O/c1-11(2)9-13(15)7-8-14(5,6)10-12(3)4/h11-13,15H,9-10H2,1-6H3 |
InChI Key |
IEKWMUCPUDTNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#CC(C)(C)CC(C)C)O |
Origin of Product |
United States |
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